molecular formula C19H17N3O2 B4279002 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B4279002
M. Wt: 319.4 g/mol
InChI Key: ZGMXHKPNDDOFKP-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure substituted with a pyrazole group and a carboxamide group

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22-12-13(11-21-22)10-20-19(23)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,11-12,18H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXHKPNDDOFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The xanthene core can be oxidized to form quinones.

  • Reduction: Reduction reactions can be performed on the pyrazole or carboxamide groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could be facilitated by nucleophiles such as amines or alcohols, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation can yield xanthene quinones.

  • Reduction can produce reduced derivatives of the pyrazole or carboxamide groups.

  • Substitution reactions can lead to various substituted xanthene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide can be used as a fluorescent probe or a molecular marker due to its fluorescent properties.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

  • Xanthene Derivatives: Other xanthene derivatives with different substituents.

  • Pyrazole Derivatives: Compounds containing pyrazole groups with various substituents.

  • Carboxamide Derivatives: Other carboxamide compounds with different aromatic or heterocyclic groups.

Uniqueness: N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of xanthene, pyrazole, and carboxamide groups, which provides distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide
Reactant of Route 2
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N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide

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